molecular formula C19H19NO2 B1529223 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile CAS No. 1260902-74-6

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile

Cat. No. B1529223
CAS RN: 1260902-74-6
M. Wt: 293.4 g/mol
InChI Key: COPQAGFOEXLJAH-UHFFFAOYSA-N
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Description

This compound is an organic molecule with a cyclobutanecarbonitrile core, which is a type of cyclic compound. It also has a benzyloxy and a methoxy group attached to a phenyl ring .


Synthesis Analysis

The synthesis of such compounds often involves multi-step chemical reactions, leveraging methods such as benzylation, reduction, bromination, and various coupling reactions .


Molecular Structure Analysis

The molecular structure of compounds like this is characterized by the presence of a cyclobutanecarbonitrile core and the addition of benzyloxy and methoxy groups influences the electronic distribution across the molecule.


Chemical Reactions Analysis

Compounds with similar structures participate in various chemical reactions, including those that lead to the synthesis of biologically active molecules .


Physical And Chemical Properties Analysis

The physical properties of similar compounds, such as melting point, solubility, and crystallinity, are crucial for its application in various fields.

Scientific Research Applications

Antimicrobial Activity

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile: has been studied for its potential in combating microbial infections. Derivatives of this compound have shown effectiveness against a range of microbial strains. The compound’s structure allows for the synthesis of novel chalcones, which are known for their antimicrobial properties . These synthesized chalcones can be further modified to enhance their activity and specificity against various bacterial and fungal pathogens.

Pharmaceutical Chemistry

In the realm of pharmaceutical chemistry, this compound serves as a precursor for synthesizing various derivatives with potential therapeutic applications. The benzyloxy and methoxy groups present in the compound provide sites for chemical modifications, leading to the creation of new molecules with possible medicinal benefits .

Antioxidant Properties

The compound’s derivatives have been explored for their antioxidant capabilities. By undergoing specific reactions, these derivatives can scavenge free radicals, thereby protecting cells from oxidative stress . This property is particularly valuable in the development of treatments for diseases where oxidative damage is a contributing factor.

Synthesis of Heterocyclic Compounds

Heterocyclic chemistry is a critical area of research due to the biological importance of heterocyclic compounds1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile can be used to synthesize various heterocyclic structures, such as oxazines, which have wide-ranging applications in medicinal chemistry .

Biological Potential Screening

The compound is utilized in the synthesis of chalcone derivatives, which are then screened for their biological potential. This includes evaluating their antibacterial, antifungal, and cytotoxic activities. Such screenings are essential for identifying new drug candidates .

Chemical Intermediate

As a chemical intermediate, this compound is instrumental in the synthesis of more complex organic molecules. It can be used to create compounds with specific desired properties, which can then be applied in different scientific research fields, including materials science and drug development .

Emulsifying Agent

Derivatives of this compound have found use as emulsifying agents in various formulations. Their chemical structure allows them to stabilize mixtures of substances that typically do not mix well, such as oil and water .

Research Use in Synthesis and Characterization

In synthetic chemistry research, 1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile is valuable for studying reaction mechanisms and pathways. It also plays a role in the characterization of new compounds through techniques like NMR, IR spectroscopy, and mass spectrometry .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the Safety Data Sheet (SDS) for the specific compound for accurate information .

properties

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-21-18-12-16(19(14-20)10-5-11-19)8-9-17(18)22-13-15-6-3-2-4-7-15/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COPQAGFOEXLJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2(CCC2)C#N)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Benzyloxy)-3-methoxyphenyl)-cyclobutanecarbonitrile

Synthesis routes and methods

Procedure details

To a solution of 2-(4-(benzyloxy)-3-methoxyphenyl)acetonitrile (3.1 g, 12.24 mmol) in dichloromethane (30 mL) was added sodium hydroxide (30 mL, 50% aqueous solution, 367 mmol), TBAB (0.99 g, 3.06 mmol) and then with 1,3-dibromopropane (2 mL, 19.58 mmol). The reaction was stirred at room temperature for 72 hours. The layers were separated, organic layer was dried (MgSO4) and concentrated. Purification by flash chromatography (silica gel, 5-25% EtOAc/hexane) afforded 1-(4-(benzyloxy)-3-methoxyphenyl)cyclobutanecarbonitrile (1.8 g, 50%). MS (ESI) m/z 294 (M+H)+.
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.99 g
Type
catalyst
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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